2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl

Catalog No.
S714754
CAS No.
213697-53-1
M.F
C26H36NP
M. Wt
393.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biph...

CAS Number

213697-53-1

Product Name

2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl

IUPAC Name

2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline

Molecular Formula

C26H36NP

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C26H36NP/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h9-12,17-22H,3-8,13-16H2,1-2H3

InChI Key

ZEMZPXWZVTUONV-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Canonical SMILES

CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Catalysis:

DavePhos acts as a ligand, a molecule that binds to a metal center in a catalyst complex. This complex then facilitates various chemical reactions by lowering the activation energy required for the reaction to occur. DavePhos is particularly effective in reactions involving:

  • C-C Bond Formation: DavePhos is commonly used in cross-coupling reactions, which form carbon-carbon bonds between different organic molecules. These reactions are crucial for the construction of complex organic molecules, including pharmaceuticals and natural products [].
  • Hydrogenation: DavePhos can be employed in hydrogenation reactions, which involve the addition of hydrogen atoms to an unsaturated bond (double or triple bond) in an organic molecule. This process is essential for the synthesis of various saturated compounds with specific functionalities [].
  • Hydrocarboxylation: DavePhos finds application in hydrocarboxylation reactions, where carbon monoxide and water are added to an unsaturated bond to form a carboxylic acid group. This reaction is valuable for the synthesis of various carboxylic acid derivatives used in various industries [].

Advantages of DavePhos:

DavePhos offers several advantages over other commonly used ligands:

  • High Activity and Selectivity: DavePhos often demonstrates high activity, meaning the reaction proceeds quickly and efficiently. Additionally, it exhibits high selectivity, meaning the desired product is formed in high yield with minimal formation of undesired side products [].
  • Broad Substrate Scope: DavePhos can be used with a wide range of starting materials, making it a versatile tool for various synthetic transformations [].
  • Air and Moisture Stability: Unlike some other ligands, DavePhos is relatively stable in the presence of air and moisture, simplifying its handling and storage in research settings [].

Ongoing Research:

Researchers are continuously exploring new applications for DavePhos and its derivatives. This ongoing research focuses on:

  • Developing new catalytic systems: Scientists are investigating ways to combine DavePhos with different metal catalysts to achieve even more efficient and selective reactions [].
  • Expanding substrate scope: Researchers are exploring new reaction conditions and strategies to broaden the range of substrates compatible with DavePhos-mediated transformations [].
  • Enhancing sustainability: Efforts are underway to develop more sustainable protocols using DavePhos, focusing on aspects like reduced catalyst loading and the use of environmentally friendly solvents.

2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl, commonly referred to as DavePhos, is a significant organophosphorus compound characterized by its unique molecular structure. With the molecular formula C26H36NPC_{26}H_{36}NP and a molecular weight of approximately 393.54 g/mol, it features a biphenyl core substituted with a dicyclohexylphosphino group and a dimethylamino group. This compound is primarily utilized as a ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are essential for forming carbon-carbon and carbon-nitrogen bonds in organic synthesis .

  • Oxidation: This compound can be oxidized to form phosphine oxides, which are often more stable and can serve different roles in catalysis.
  • Reduction: It can be reduced back to regenerate the phosphine ligand, maintaining its catalytic activity.
  • Substitution: The phosphine ligand can participate in substitution reactions where it is replaced by other ligands, allowing for diverse reactivity profiles .

Common Reagents and Conditions

These reactions typically employ palladium catalysts, aryl halides, and various bases under mild conditions (often at room temperature or slightly elevated temperatures) to facilitate the desired transformations.

Beyond its chemical applications, 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl exhibits notable biological activities. It acts as an inhibitor of bromodomain-containing proteins, which are implicated in various diseases including cancer. By binding covalently to the ATP site of bromodomains, it selectively inhibits their function, demonstrating potential therapeutic applications . Additionally, it has been shown to interact with Toll-like receptor 4, influencing cytokine signaling pathways and potentially acting as a growth regulator .

The synthesis of 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl typically involves the coupling of cyclohexylphosphine with N,N-dimethylaminobiphenyl. This process usually requires palladium catalysts alongside specific ligands to promote efficient coupling reactions. In industrial settings, similar methodologies are applied but optimized for higher yields and purity to meet commercial standards .

JohnPhosDialkylbiaryl phosphineCatalytic reactionsBrettPhosHigh efficiency ligandCross-coupling reactionsTrixiePhosAnother dialkylbiaryl phosphineVarious palladium-catalyzed transformationsCyJohnPhosVariant with specific applicationsOrganic synthesis

Uniqueness

What sets 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl apart from these similar compounds is its unique combination of steric and electronic properties due to its cyclohexyl and dimethylamino substituents. This structural configuration enhances its selectivity and efficiency in catalyzing cross-coupling reactions, making it a preferred choice among chemists for complex organic syntheses .

Research indicates that 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl's interaction with bromodomains is selective and significant for therapeutic development. Its binding affinity suggests that it could serve as a lead compound for designing new inhibitors targeting bromodomain-related pathways in cancer therapy . Furthermore, its role in modulating immune responses through Toll-like receptor interactions highlights its potential in immunological applications .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl. These include:

Compound NameStructure Characteristics

XLogP3

6.9

UNII

9877ONU78F

GHS Hazard Statements

Aggregated GHS information provided by 81 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (98.77%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.77%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.53%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

213697-53-1

Wikipedia

2'-(dicyclohexylphosphino)-N,N-dimethylbiphenyl-2-amine

Dates

Modify: 2023-08-15
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016

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